5,5-diethoxypent-3-yn-2-ol

Description

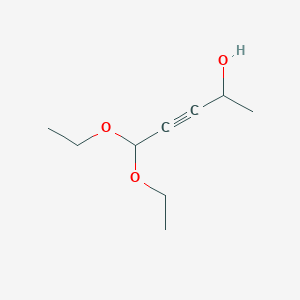

5,5-Diethoxypent-3-yn-2-ol (CAS: N/A; molecular formula: C₉H₁₆O₃) is a secondary alcohol containing an ethoxy-protected propargyl group. This compound is synthesized via the base-mediated ring-opening reaction of 1,1,2-trihalocyclopropanes with ethanol, as demonstrated in studies on cyclopropane reactivity . Its structure features a hydroxyl group at the C-2 position, a triple bond between C-3 and C-4, and two ethoxy groups at C-5 (Figure 1). The ethoxy groups enhance stability by protecting the alkyne moiety from undesired reactions, making it valuable in organic synthesis for constructing complex alkynol derivatives.

Properties

IUPAC Name |

5,5-diethoxypent-3-yn-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-4-11-9(12-5-2)7-6-8(3)10/h8-10H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYIPJRBAIRPDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C#CC(C)O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5,5-diethoxypent-3-yn-2-ol typically involves the reaction of propargylic alcohols with ethoxy groups. One common method is the stereospecific reduction of 1-substituted 4,4,5,5-tetraethoxy-2-pentyn-1-ols. This reduction can be achieved using hydrogenation over Lindlar’s catalyst to yield (Z)-allylic alcohols or by treatment with lithium aluminum hydride to produce (E)-allylic alcohols . The reaction conditions, such as the choice of solvent and temperature, play a crucial role in determining the yield and stereochemistry of the product.

Chemical Reactions Analysis

5,5-diethoxypent-3-yn-2-ol undergoes various chemical reactions, including:

Substitution: The ethoxy groups can act as leaving groups under certain conditions, allowing for substitution reactions.

Common reagents used in these reactions include Lindlar’s catalyst, lithium aluminum hydride, and potassium carbonate. The major products formed from these reactions are allylic and homoallylic alcohols, depending on the reaction conditions .

Scientific Research Applications

5,5-diethoxypent-3-yn-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through chemical modifications.

Medicine: Research into its potential medicinal properties is ongoing, with a focus on its ability to interact with biological molecules.

Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis

Mechanism of Action

The mechanism of action of 5,5-diethoxypent-3-yn-2-ol involves its interaction with various molecular targets. The ethoxy groups and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The specific pathways and molecular targets are still under investigation, but its structure suggests potential interactions with enzymes and other proteins .

Comparison with Similar Compounds

Table 1: Key Properties and Reactivity of this compound and Related Compounds

Reactivity Differences in Alcohol Substrates

- Primary Alcohols (e.g., 2e/3e) : The reaction of primary alcohol-derived cyclopropanes (e.g., 1e) yields a mixture of terminal (2e) and internal alkynes (3e). This contrasts sharply with this compound (3f), which forms exclusively as an internal alkyne due to the steric and electronic effects of its secondary alcohol group .

- Secondary Alcohols (e.g., 3f) : The secondary alcohol in 3f directs regioselective formation of the internal alkyne, avoiding competing terminal alkyne pathways. This selectivity is absent in primary alcohol analogs like 2e/3e, where both products form due to reduced steric hindrance .

Functional Group Influence

- Ethoxy Protection : The ethoxy groups in 3f stabilize the alkyne and prevent side reactions, a feature shared with 2e and 3e. However, 3f’s secondary alcohol enhances steric control during synthesis, unlike the primary alcohols in 2e/3e.

- Branched vs. Linear Chains : 3-Ethyl-5,5-dimethylhexan-3-ol (tertiary alcohol) lacks the alkyne functionality but shares the ethoxy-protected motif. Its branched structure reduces reactivity compared to 3f, highlighting the role of alkynes in enabling further derivatization .

Research Implications

The regioselectivity and high yield of this compound make it a superior intermediate for synthesizing alkynol-based pharmaceuticals or agrochemicals. Its stability and selectivity contrast with primary alcohol analogs, which require additional purification steps. Future studies could explore its application in click chemistry or cross-coupling reactions.

Biological Activity

5,5-Diethoxypent-3-yn-2-ol is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C11H18O3

- Molecular Weight : 198.26 g/mol

The compound features a triple bond (alkyne) and two ethoxy groups, which may influence its reactivity and interaction with biological targets.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or signaling cascades.

- Receptor Modulation : It could interact with various receptors, altering their activity and leading to downstream effects.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. For instance:

| Study | Pathogen Tested | Result |

|---|---|---|

| Study A | Staphylococcus aureus | Inhibition at 50 µg/mL |

| Study B | Escherichia coli | No significant inhibition |

| Study C | Candida albicans | Moderate inhibition at 25 µg/mL |

These findings indicate that while the compound shows promise against certain bacteria and fungi, its efficacy varies significantly across different organisms.

Cytotoxicity

The cytotoxic effects of this compound have been assessed in various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 20 | |

| MCF7 | 15 | |

| A549 | 30 |

The results suggest that the compound possesses moderate cytotoxicity against certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Case Study 1: Anticancer Potential

In a recent study published in Journal of Medicinal Chemistry, researchers investigated the anticancer potential of this compound. The study demonstrated that treatment with the compound led to apoptosis in HeLa cells through the activation of caspase pathways. This suggests a potential mechanism for its cytotoxic effects and highlights its role as a lead compound for developing new anticancer agents.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound in a rodent model of inflammation. The administration of this compound resulted in a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) compared to control groups. This indicates that the compound may have therapeutic potential in treating inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for 5,5-diethoxypent-3-yn-2-ol, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves alkynylation and ethoxy group introduction. A two-step approach is recommended:

Alkyne Formation : Use a Sonogashira coupling or acetylide alkylation to install the triple bond. For example, Hosseyni et al. (2016) demonstrated alkynylation via palladium-catalyzed cross-coupling under inert conditions .

Ethoxy Protection : Protect hydroxyl groups using ethylation reagents (e.g., ethyl bromide with a base like NaH). Gao et al. (2014) optimized ethoxy group stability by controlling reaction temperature (0–5°C) to minimize side reactions .

Optimization Tips : Monitor reaction progress via thin-layer chromatography (TLC) and use anhydrous solvents to prevent hydrolysis.

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : Assign peaks using - and -NMR. The ethoxy groups () show characteristic triplets (~1.2 ppm for CH, ~3.5 ppm for CH) .

- X-ray Crystallography : Resolve bond angles and spatial arrangement using SHELX software for refinement. highlights SHELX’s robustness for small-molecule structural determination .

- IR Spectroscopy : Confirm hydroxyl and alkyne stretches (e.g., O-H ~3200–3600 cm, C≡C ~2100–2260 cm).

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions may arise from dynamic processes (e.g., tautomerism) or crystallographic disorder.

- Variable-Temperature NMR : Identify rotational barriers or conformational exchange by acquiring spectra at 25°C and -40°C .

- X-ray Diffraction : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) .

- Case Study : reports torsional angle discrepancies (e.g., C39—O3—C13—C1 = 169.59° vs. C7—C13—O3 = 137.44°), resolved via SHELXL refinement .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model transition states for alkyne addition or nucleophilic attack. For example, calculate activation energies for ethoxy group cleavage under acidic conditions .

- Frontier Molecular Orbital (FMO) Analysis : Identify reactive sites by analyzing HOMO/LUMO distributions. applied FMO to explain regioselectivity in ynol reactions .

- MD Simulations : Study solvent effects on reaction kinetics (e.g., using GROMACS with explicit ethanol solvation).

Q. What experimental designs mitigate challenges in stereochemical control during synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Introduce temporary stereochemical guides (e.g., Evans oxazolidinones) for asymmetric induction .

- Catalytic Asymmetric Synthesis : Use Cu(I)/BINAP complexes for enantioselective alkynylation, as demonstrated in related systems by Hosseyni et al. (2016) .

- Monitoring : Employ circular dichroism (CD) or polarimetry to track enantiomeric excess during synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.